5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-19-10-8-17(9-11-19)25-12-14-26(15-13-25)23(29)22-20(31-2)16-21(28)27(24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVLQYXLKRBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated ester or halide.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or activated esters in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that similar compounds with structural analogs exhibit significant anticonvulsant properties. For instance, studies on thiazole-integrated derivatives have shown promising results in protecting against seizures, suggesting that the piperazine component may contribute to such activity through modulation of neurotransmitter systems .
Anticancer Potential
The anticancer activity of pyridazinone derivatives has been extensively studied. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Anticonvulsant Studies
A study involving structurally related compounds demonstrated that modifications to the piperazine ring significantly affected anticonvulsant efficacy. The best-performing analog showed a protection index indicating substantial effectiveness in preventing seizures .
Anticancer Activity Evaluation
In vitro studies on derivatives similar to 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one revealed that specific substitutions on the phenyl ring enhanced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups was found to be essential for increasing antiproliferative activity .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | Thiazole derivatives | Significant seizure protection |
| Anticancer | Pyridazinone derivatives | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Various substituted pyridazinones | Time-dependent anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. Its unique structure, featuring a pyridazinone core and methoxy substitutions, suggests significant pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of 434.5 g/mol. The presence of methoxy groups and a piperazine moiety enhances its biological profile.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 942005-03-0 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- COX Inhibition : Similar pyridazine derivatives have been shown to act as cyclooxygenase (COX) inhibitors, providing anti-inflammatory effects by reducing prostaglandin synthesis .
- Anticonvulsant Activity : Some compounds in the pyridazine class exhibit anticonvulsant properties, which may be relevant for neurological applications .
- Anticancer Potential : The structural features suggest potential activity against cancer cell lines, as similar compounds have demonstrated cytotoxicity through various mechanisms .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications based on its biological activity:
- Analgesic and Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests it could be effective in treating pain and inflammation .
- Neurological Disorders : Its potential anticonvulsant properties make it a candidate for further investigation in epilepsy and other seizure disorders .
- Cancer Therapy : Preliminary studies indicate that derivatives may possess anticancer properties, warranting further exploration in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and therapeutic potential:
- Analgesic Studies : A study on pyridazine derivatives demonstrated significant analgesic effects in animal models, correlating with COX inhibition .
- Anticonvulsant Activity : Research indicated that certain analogs displayed high efficacy in reducing seizure activity in rodent models, suggesting that modifications to the piperazine structure could enhance potency .
- Cytotoxicity Assays : In vitro studies revealed that related pyridazine compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. Table 1: Key Synthetic Intermediates and Their Purification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
